molecular formula C8H4F2N2O4 B15207771 2-(Difluoromethoxy)-5-nitrobenzo[d]oxazole

2-(Difluoromethoxy)-5-nitrobenzo[d]oxazole

Katalognummer: B15207771
Molekulargewicht: 230.12 g/mol
InChI-Schlüssel: QFCIDYDFRRRHTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Difluoromethoxy)-5-nitrobenzo[d]oxazole is a heterocyclic compound that features a benzo[d]oxazole core substituted with a difluoromethoxy group at the 2-position and a nitro group at the 5-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-5-nitrobenzo[d]oxazole typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of benzo[d]oxazole, followed by the introduction of the difluoromethoxy group. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The difluoromethoxy group can be introduced using difluoromethylating agents such as difluoromethyl ether in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality. The use of recyclable catalysts and reagents can also be incorporated to minimize waste and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Difluoromethoxy)-5-nitrobenzo[d]oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, bases like sodium hydride.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

    Reduction: 2-(Difluoromethoxy)-5-aminobenzo[d]oxazole.

    Substitution: Various substituted benzo[d]oxazole derivatives depending on the nucleophile used.

    Oxidation: Oxidized benzo[d]oxazole derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Difluoromethoxy)-5-nitrobenzo[d]oxazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(Difluoromethoxy)-5-nitrobenzo[d]oxazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the difluoromethoxy group can influence the compound’s lipophilicity and metabolic stability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methoxy-5-nitrobenzo[d]oxazole: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    2-Ethoxy-5-nitrobenzo[d]oxazole: Similar structure but with an ethoxy group instead of a difluoromethoxy group.

    2-(Difluoromethoxy)-5-chlorobenzo[d]oxazole: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

2-(Difluoromethoxy)-5-nitrobenzo[d]oxazole is unique due to the presence of both a difluoromethoxy group and a nitro group on the benzo[d]oxazole core. This combination of substituents imparts distinct chemical properties, such as increased electron-withdrawing effects and potential for diverse chemical reactivity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C8H4F2N2O4

Molekulargewicht

230.12 g/mol

IUPAC-Name

2-(difluoromethoxy)-5-nitro-1,3-benzoxazole

InChI

InChI=1S/C8H4F2N2O4/c9-7(10)16-8-11-5-3-4(12(13)14)1-2-6(5)15-8/h1-3,7H

InChI-Schlüssel

QFCIDYDFRRRHTG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=C(O2)OC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.